Methyl 4-formyl-3-hydroxybenzoate
Overview
Description
Methyl 4-formyl-3-hydroxybenzoate: is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a hydroxy group on the benzene ring, along with a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Methyl 4-formyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-formyl-3-hydroxybenzoate is a synthetic intermediate used in the synthesis of various compounds The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a synthetic intermediate, it is primarily used in the synthesis of other compounds . Its interaction with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
As a synthetic intermediate, it is involved in the synthesis of other compounds . The affected pathways and their downstream effects would depend on the specific compounds being synthesized.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is bbb permeant . . These properties could impact its bioavailability.
Result of Action
As a synthetic intermediate, its effects would depend on the specific compounds being synthesized .
Biochemical Analysis
Biochemical Properties
Methyl 4-formyl-3-hydroxybenzoate is involved in various biochemical reactions. It is used in the preparation of α-glucosidase inhibitors , which are enzymes that play a crucial role in the digestion of carbohydrates. It is also used in the preparation of β-lactamase substrates , which are compounds that can inhibit the action of β-lactamase enzymes, thus playing a significant role in combating antibiotic resistance.
Cellular Effects
It is known that the compound has the potential to prevent neurodegenerative diseases (NDDs)
Molecular Mechanism
The exact molecular mechanism of this compound is not well-documented. It is known that it can exert its effects at the molecular level through various interactions with biomolecules. For instance, it is a useful synthetic intermediate in the synthesis of Roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 80-84 °C , indicating its stability under normal laboratory conditions.
Metabolic Pathways
It is known that the compound is a useful synthetic intermediate in the synthesis of 1,2-Benzisoxazole-5-carboxylic Acid , suggesting that it may be involved in the metabolic pathways of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formyl-3-hydroxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-hydroxybenzoate with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in acetonitrile. The reaction is carried out under an inert atmosphere at temperatures ranging from 0°C to 80°C for 12 hours. The product is then extracted and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Methyl 4-carboxy-3-hydroxybenzoate.
Reduction: Methyl 4-hydroxymethyl-3-hydroxybenzoate.
Substitution: Methyl 4-alkoxy-3-hydroxybenzoate.
Comparison with Similar Compounds
- Methyl 3-formyl-4-hydroxybenzoate
- Methyl 4-hydroxybenzoate
- Methyl 3-hydroxybenzoate
Comparison: Methyl 4-formyl-3-hydroxybenzoate is unique due to the specific positioning of the formyl and hydroxy groups on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo. Compared to methyl 3-formyl-4-hydroxybenzoate, the position of the formyl group is different, leading to variations in chemical behavior and applications .
Properties
IUPAC Name |
methyl 4-formyl-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCTZIDLDSYPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559789 | |
Record name | Methyl 4-formyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-98-8 | |
Record name | Methyl 4-formyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-formyl-3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.